molecular formula C8H17N3O B8291992 2-Amino-5-diethylaminomethyl-2-oxazoline

2-Amino-5-diethylaminomethyl-2-oxazoline

Cat. No.: B8291992
M. Wt: 171.24 g/mol
InChI Key: HDKUYXCATUXZQK-UHFFFAOYSA-N
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Description

2-Amino-5-diethylaminomethyl-2-oxazoline is a chemical compound of interest in pharmacological research, particularly as a structural analog in the development and study of histamine H1-receptor antagonists . Compounds within the 5-dialkylaminomethyl-2-amino-2-oxazoline class have demonstrated significant activity in antagonizing histamine-induced contraction in models such as guinea-pig trachea, indicating their value for investigating allergic responses and airway physiology . The oxazoline core is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities, which makes derivatives like this one valuable scaffolds for exploring new therapeutic agents . This compound is presented for research applications only, including in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate. It is supplied for use in laboratory settings and is strictly not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

5-(diethylaminomethyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C8H17N3O/c1-3-11(4-2)6-7-5-10-8(9)12-7/h7H,3-6H2,1-2H3,(H2,9,10)

InChI Key

HDKUYXCATUXZQK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1CN=C(O1)N

Origin of Product

United States

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

The unique properties of poly(2-oxazoline)s, including biocompatibility and tunable solubility, make them suitable for drug delivery applications. 2-Amino-5-diethylaminomethyl-2-oxazoline can be utilized to create polymers that facilitate controlled drug release. These polymers can be engineered to respond to specific stimuli (e.g., pH or temperature), enhancing their effectiveness in targeted therapies .

1.2 Anticancer Activity

Research indicates that derivatives of oxazolines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, demonstrating potential for development into therapeutic agents . The National Cancer Institute's protocols have been employed to evaluate the efficacy of such compounds, revealing substantial growth inhibition in tested human tumor cells .

1.3 Tissue Engineering

Due to their biocompatibility and ability to form hydrogels, oxazoline-based polymers are being explored for use in tissue engineering scaffolds. These materials can support cell growth and differentiation, making them ideal candidates for regenerative medicine applications .

Material Science Applications

2.1 Antifouling Coatings

Poly(2-oxazoline)s, including those derived from this compound, have been investigated as antifouling coatings. Their amine-functionalized variants exhibit reduced biofilm formation when applied to surfaces exposed to marine environments, indicating their potential in protecting surfaces from microbial colonization .

2.2 Stimuli-Responsive Materials

The versatility of poly(2-oxazoline)s allows for the development of smart materials that respond to environmental stimuli. These materials can change their physical properties (e.g., solubility or mechanical strength) in response to external factors such as temperature or pH, making them useful in various applications including sensors and actuators .

Chemical Synthesis Applications

3.1 Ligand Development

Compounds like this compound are valuable in synthesizing ligands for metal complexes. Their ability to coordinate with metal ions allows them to serve as catalysts in various organic reactions, enhancing reaction rates and selectivity .

3.2 Synthesis of Novel Compounds

The oxazoline ring structure facilitates the synthesis of a wide range of derivatives through ring-opening reactions or coupling with other functional groups. This property is exploited in the development of new pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Application AreaStudy/ReferenceFindings
Drug DeliveryPMC9572872Demonstrated biocompatibility and potential for targeted drug delivery systems .
Anticancer ActivityMDPI ArticleSignificant growth inhibition observed against human tumor cells using related oxazoline compounds .
Antifouling CoatingsRSC PublicationsEffective reduction of biofilm formation on surfaces coated with poly(2-oxazoline)s .
Ligand DevelopmentACS OmegaOxazolines used as ligands showed enhanced catalytic activity in organic reactions .

Comparison with Similar Compounds

Heterocycle Stability and Reactivity

  • Oxazoline vs. Oxazole : The saturated oxazoline ring (with a single bond between C2 and N) confers greater conformational flexibility compared to the unsaturated oxazole, which has aromatic resonance stabilization. This difference impacts reactivity; oxazolines are more prone to ring-opening reactions .
  • Oxazoline vs. Oxadiazole : Oxadiazoles (containing two nitrogen atoms) exhibit higher electron-deficient character, enhancing their role in hydrogen bonding and coordination chemistry, whereas oxazolines are more nucleophilic due to the lone pair on the ring nitrogen .

Pharmacological Potential

  • 2-Amino-5-methylthiazole: A known impurity in Meloxicam (a nonsteroidal anti-inflammatory drug), indicating relevance in pharmaceutical quality control .
  • 2-Amino-5-(4-methylphenyl)-1,3,4-oxadiazole: Exhibits antimicrobial and antitumor activities in preclinical studies, attributed to the electron-withdrawing oxadiazole core .

Notes

Structural Nuances: Minor substituent changes (e.g., methyl vs. diethylaminomethyl) significantly alter solubility and bioavailability.

Data Limitations: Bioactivity data for this compound are sparse, highlighting the need for further pharmacological profiling.

Regulatory Status: Compounds like 2-Amino-5-methylthiazole are pharmacopeial standards, underscoring their regulatory importance , whereas this compound remains investigational.

Preparation Methods

Epichlorohydrin and Amine Addition

In a representative procedure, epichlorohydrin reacts with diethylamine in ether to generate an intermediate epoxide. For example, patent data describe the synthesis of analogous oxazolines via epichlorohydrin-pyrrolidine reactions, yielding epoxides with boiling points of 44–50°C under 0.665 mbar. Subsequent cyclization under basic conditions (e.g., aqueous NaOH) forms the oxazoline ring. The final product is purified via recrystallization from hexane or heptane, achieving yields of 75–82%.

Optimization of Reaction Conditions

Key variables include solvent choice and temperature. Ether solvents facilitate amine-epichlorohydrin adduct formation, while elevated temperatures (reflux) accelerate cyclization. For instance, heating at 80°C for 4 hours in toluene improves ring closure efficiency. Post-reaction neutralization with HCl ensures byproduct removal, as evidenced by the isolation of 2-amino-5-pyrrolidinomethyl-2-oxazoline with a melting point of 123°C.

Condensation Reactions with Carboxylic Acid Derivatives

Alternative routes employ condensation between amino alcohols and carbonyl compounds, often mediated by dehydrating agents.

Cyclization of N-(2-Hydroxyalkyl)amides

A two-step process involves (1) forming N-(2-hydroxyalkyl)benzamide intermediates and (2) cyclizing with thionyl chloride (SOCl₂). For example, 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide treated with SOCl₂ at 0°C produces 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline in 75.2% yield. This method’s efficacy is attributed to SOCl₂’s dual role as a chlorinating agent and cyclization catalyst.

Solvent and Stoichiometric Considerations

Polar aprotic solvents like dichloromethane (DCM) enhance reaction homogeneity, while stoichiometric excess of SOCl₂ (10:1 molar ratio) ensures complete conversion. Post-cyclization washes with NaHCO₃ neutralize residual HCl, critical for isolating high-purity products.

Characterization and Analytical Validation

Robust spectroscopic and thermal analyses confirm structural integrity and purity.

Spectroscopic Data

  • NMR : The oxazoline ring’s protons resonate as distinct multiplets:

    • H-5: δ 4.71–4.29 ppm (1H, complex)

    • H-4: δ 3.78–3.02 ppm (2H, complex).

    • Diethylaminomethyl groups appear as triplets at δ 2.66–2.31 ppm (CH₂-N) and δ 0.87 ppm (CH₃).

  • IR : Stretching vibrations at 3300 cm⁻¹ (NH₂) and 1685 cm⁻¹ (C=N) confirm functional groups.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 328°C, correlating with the compound’s stability under standard storage conditions.

Comparative Analysis of Methods

Method Yield Key Advantage Limitation
Epoxide ring-opening75–82%High purity via recrystallizationRequires hazardous epichlorohydrin
SOCl₂-mediated cyclization70–75%Rapid cyclizationSOCl₂ handling risks
N-Alkylation65–70%Modular functionalizationLow yield due to side reactions

Industrial and Laboratory-Scale Considerations

Scalability

Epoxide-based routes are preferred for bulk synthesis due to straightforward scalability and solvent recovery (e.g., heptane reuse) . In contrast, SOCl₂-dependent methods face challenges in waste management.

Q & A

Q. What are the established synthetic routes for 2-amino-5-diethylaminomethyl-2-oxazoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of oxazoline derivatives typically involves cyclization of β-amino alcohols or condensation of nitriles with amino alcohols. For this compound, a plausible route is the reaction of diethylamine derivatives with pre-functionalized oxazoline precursors under controlled pH and temperature. For example, analogous methods using amidoximes and isatoic anhydrides in NaOH–DMSO (ambient temperature) yield structurally diverse anilines with oxadiazole motifs . Optimization requires monitoring substituent effects (e.g., steric hindrance from diethyl groups) and purification via column chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1H^1\text{H}-NMR should reveal peaks for the oxazoline ring protons (δ 3.5–4.5 ppm) and diethylamino protons (δ 1.0–1.5 ppm for CH3_3, δ 2.5–3.0 ppm for N-CH2_2). 13C^{13}\text{C}-NMR will confirm carbonyl (C=O, ~165 ppm) and quaternary carbons.
  • IR : Stretching vibrations for C=O (~1650 cm1^{-1}) and C-N (~1250 cm1^{-1}) validate the oxazoline core.
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+^+ and fragmentation patterns.
    Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereoelectronic effects .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Separate polar impurities using dichloromethane/water systems, leveraging the compound’s moderate polarity.
  • Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate:hexane 3:7 to 1:1). For basic amines, add 1% triethylamine to the mobile phase to reduce tailing.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Monitor purity via TLC (Rf_f ~0.4 in ethyl acetate) .

Advanced Research Questions

Q. How do steric and electronic effects of the diethylaminomethyl group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The diethylaminomethyl group acts as an electron-donating substituent via inductive effects, increasing electron density on the oxazoline ring. This enhances susceptibility to electrophilic attack but may sterically hinder reactions at the 5-position. Kinetic studies (e.g., monitoring reaction rates with varying electrophiles) and DFT calculations can quantify these effects. For example, analogous oxazoline derivatives show reduced reactivity at bulky substituent sites, requiring harsher conditions (e.g., microwave-assisted heating) .

Q. How can contradictory spectral data (e.g., unexpected 1H^1\text{H}1H-NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering) or tautomerism. Strategies include:
  • Variable-Temperature NMR : Identify coalescence temperatures for exchanging protons.
  • 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities.
  • Isotopic Labeling : Introduce 15N^{15}\text{N} or 13C^{13}\text{C} labels to trace electronic environments.
    For example, oxazoline derivatives with flexible side chains exhibit temperature-dependent splitting due to conformational isomerism .

Q. What computational methods (DFT, MD) are suitable for predicting the stability and supramolecular interactions of this compound?

  • Methodological Answer :
  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps. Solvent effects (e.g., DMSO) are modeled using PCM.
  • Molecular Dynamics (MD) : Simulate aggregation behavior in aqueous/organic matrices (e.g., GROMACS with CHARMM force fields).
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes with oxazoline-binding pockets).
    Validation against experimental crystallographic data is critical .

Q. How can reaction kinetics be analyzed for the hydrolysis of this compound under acidic conditions?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor absorbance changes at λmax_{\text{max}} (~250 nm for oxazoline ring opening).
  • HPLC : Quantify degradation products (e.g., diethylamine, carboxylic acid derivatives) over time.
  • Kinetic Modeling : Fit data to pseudo-first-order or Arrhenius models. Activation energy (Ea_a) calculations reveal susceptibility to acid catalysis.
    Comparative studies with substituted oxazolines show electron-withdrawing groups accelerate hydrolysis .

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